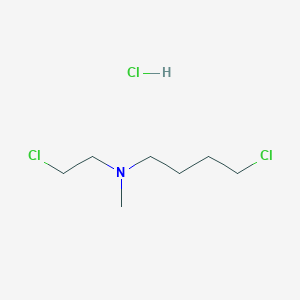
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride is a useful research compound. Its molecular formula is C7H16Cl3N and its molecular weight is 220.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The synthesis of N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride typically involves the reaction of N-methyl-4-chlorobutylamine with 2-chloroethyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Análisis De Reacciones Químicas
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and alcohols.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a DNA alkylating agent.
Medicine: It has applications in the development of chemotherapeutic agents due to its ability to interfere with DNA replication.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride involves its ability to alkylate DNA. It forms covalent bonds with the DNA bases, leading to cross-linking and preventing DNA replication and transcription. This action results in the inhibition of cell division and can induce cell death. The primary molecular targets are the N7 nitrogen atoms of guanine bases in DNA .
Comparación Con Compuestos Similares
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride is similar to other nitrogen mustard compounds, such as:
Bis(2-chloroethyl)methylamine (HN2): Used as a chemotherapeutic agent.
Tris(2-chloroethyl)amine (HN3): Known for its use in chemical warfare and as a chemotherapeutic agent.
Carmustine and Lomustine: Used in the treatment of brain tumors and leukemia
What sets this compound apart is its specific structure, which provides unique reactivity and applications in various fields.
Propiedades
Número CAS |
6427-14-1 |
|---|---|
Fórmula molecular |
C7H16Cl3N |
Peso molecular |
220.6 g/mol |
Nombre IUPAC |
4-chloro-N-(2-chloroethyl)-N-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Cl2N.ClH/c1-10(7-5-9)6-3-2-4-8;/h2-7H2,1H3;1H |
Clave InChI |
RYRGJSRFNMLAQU-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




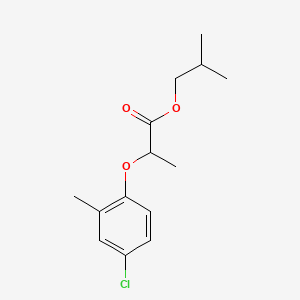
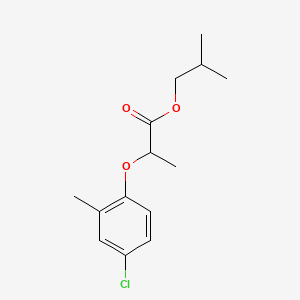
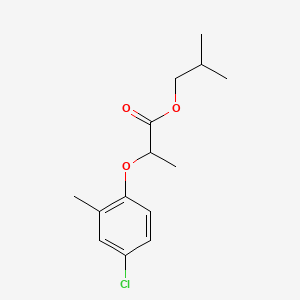
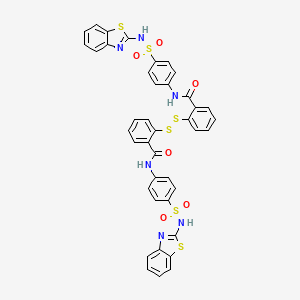

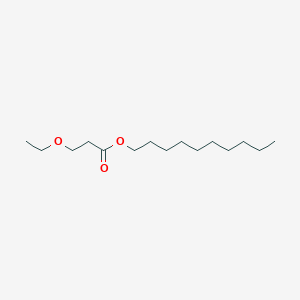
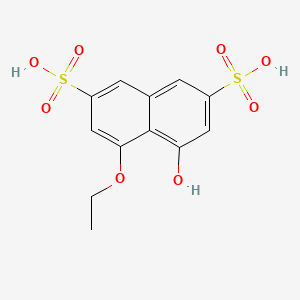


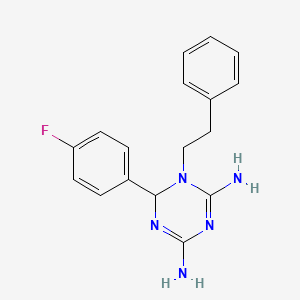
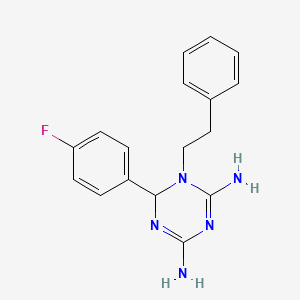
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
